Enhanced Lipophilicity Drives Differential Environmental Partitioning and Chromatographic Separation
The target compound, 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan, exhibits a measurably higher predicted partition coefficient (XLogP3) compared to its 6-nitro positional isomer, indicating greater lipophilicity. This difference directly impacts reversed-phase HPLC retention and environmental fate modeling parameters like the octanol-air partition coefficient (Koa) [1][2].
| Evidence Dimension | Predicted Lipophilicity (Computed Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 |
| Comparator Or Baseline | 6-Nitro-1,3,8-trichlorodibenzofuran (CAS 125652-17-7) XLogP3 = 5.2 |
| Quantified Difference | Δ XLogP3 = 0.4 (Target is ~2.5x more lipophilic by partition coefficient) |
| Conditions | Computed by XLogP3 algorithm v3.0, as reported in PubChem (2025 release). No experimental logP values are available for direct comparison. |
Why This Matters
A difference of 0.4 log units ensures baseline chromatographic separation of co-formulated isomers and necessitates the use of the specific isomer for accurate environmental transport modeling, preventing flawed exposure assessments from generic substitutions.
- [1] PubChem. (2026). Compound Summary: 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan (CID 71343628). XLogP3 Value. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: 6-Nitro-1,3,8-trichlorodibenzofuran (CID 130492). XLogP3 Value. National Center for Biotechnology Information. View Source
